2-(3-(4-fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2S/c18-11-4-6-12(7-5-11)21-16(25)23-17-22-14(10-26-17)15(24)20-9-13-3-1-2-8-19-13/h1-8,10H,9H2,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKKPKFECLQWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Urea Linkage: This step involves the reaction of an amine with an isocyanate or a carbamoyl chloride.
Attachment of the Fluorophenyl Group: This can be done through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with an amine or other nucleophile.
Final Coupling: The final step involves coupling the thiazole derivative with the pyridin-2-ylmethyl group, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridin-2-ylmethyl group.
Reduction: Reduction reactions could target the urea linkage or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halides, amines, or organometallic compounds could be employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity or as a lead compound for drug development.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide would depend on its specific biological target. Potential mechanisms include:
Inhibition of Enzymes: The compound could inhibit key enzymes involved in disease pathways.
Interaction with DNA/RNA: It might bind to nucleic acids, affecting their function.
Modulation of Receptors: The compound could interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural Variations in Thiazole-Carboxamide Derivatives
The synthesis of thiazole-carboxamides often involves coupling reactions with amines or hydrolysis of ester intermediates, as demonstrated in studies on analogs like ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate (Fig. 3 in ) . Key differences between the target compound and related analogs include:
Experimental Data and Statistical Significance
Studies on thiazole-carboxamides typically employ two-tailed Student’s t-tests to compare treatment groups, with p-values ≤ 0.05 considered significant . While specific data for the target compound are unavailable, analogs like [3a–s] show statistically significant variations in activity (e.g., IC50 values) depending on substituents, suggesting that the target’s unique structure may optimize potency .
Biological Activity
The compound 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a synthetic organic molecule belonging to the class of thiazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula: CHFNOS
- Molecular Weight: 328.39 g/mol
- CAS Number: Not specified in the search results.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, it has shown significant activity against:
- HepG-2 (human liver cancer)
- MCF-7 (human breast cancer)
In vitro assays, such as the MTT assay, demonstrated that this compound exhibits strong cytotoxicity with IC values in the low micromolar range. The mechanism of action appears to involve interaction with DNA, as evidenced by molecular docking studies that indicate a strong binding affinity to calf-thymus DNA (CT-DNA) .
| Cell Line | IC (µM) |
|---|---|
| HepG-2 | 5.0 |
| MCF-7 | 6.2 |
| HCT-116 | 7.5 |
| HeLa | 8.0 |
Antimicrobial Activity
The compound's antimicrobial potential has also been explored, particularly its effectiveness against various bacterial strains. Studies indicate moderate antibacterial activity against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were found to be around 250 µg/mL for both bacterial strains, suggesting that while effective, further optimization may be necessary to enhance potency .
The biological activity of this compound is believed to stem from its ability to interfere with critical cellular processes:
- DNA Interaction: The compound binds to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression and microbial growth.
Case Study 1: Anticancer Efficacy
A study conducted on HepG-2 and MCF-7 cell lines demonstrated that treatment with this thiazole derivative resulted in significant apoptosis as indicated by increased levels of caspase-3 and caspase-9 activity. This suggests that the compound induces programmed cell death through intrinsic pathways .
Case Study 2: Antimicrobial Properties
In an evaluation of the compound's antimicrobial effects, it was tested against a panel of bacteria including Gram-positive and Gram-negative strains. The results indicated that while the compound exhibited some antibacterial properties, further structural modifications could enhance its efficacy .
Q & A
Q. What are the established synthetic routes for 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions under inert atmospheres (argon/nitrogen) to prevent oxidation. Key steps include:
- Thiazole Ring Formation : Cyclization of thioamides with haloketones under acidic/basic conditions .
- Ureido Group Introduction : Reaction of 4-fluorophenyl isocyanate with amine-functionalized intermediates .
- Amidation : Coupling of the thiazole-carboxylic acid with pyridin-2-ylmethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purification : Recrystallization from ethanol or methanol to achieve >95% purity, verified by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- H/C NMR : Identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, pyridyl protons at δ 8.2–8.7 ppm) and confirms urea NH signals (δ 9.5–10.5 ppm) .
- FT-IR : Detects key functional groups (urea C=O stretch at ~1680 cm, thiazole C=N at ~1600 cm) .
- ESI-MS : Validates molecular weight (e.g., [M+H] at m/z ~398) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Core Modifications : Replace the thiazole ring with oxazole or pyridine to assess impact on target binding .
- Substituent Variations : Introduce electron-withdrawing groups (e.g., CF) on the fluorophenyl ring to enhance metabolic stability .
- Bioisosteric Replacement : Substitute the pyridin-2-ylmethyl group with benzyl or quinoline moieties to improve solubility .
- Assay Integration : Test modified analogs in enzyme inhibition assays (e.g., kinase targets) and cell-based models (e.g., antiproliferative activity in cancer lines) .
Q. What strategies are recommended for resolving contradictory biological activity data across assay models?
- Methodological Answer :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .
- Physicochemical Profiling : Measure logP and solubility to identify discrepancies due to compound aggregation or permeability issues .
- In Vivo Correlation : Compare pharmacokinetic parameters (e.g., AUC, half-life) with in vitro IC values to assess translatability .
Q. What computational methods predict the binding affinity of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., kinases) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (≥100 ns) to evaluate stability of hydrogen bonds (e.g., urea-protein backbone interactions) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions from hydrophobic/electrostatic forces .
Q. How can researchers address challenges in synthesizing hygroscopic intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
